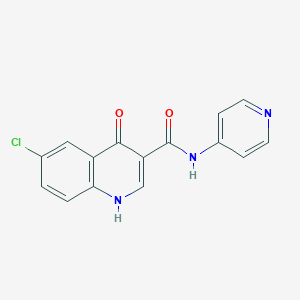

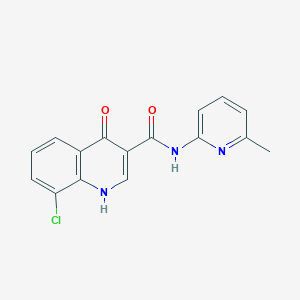

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

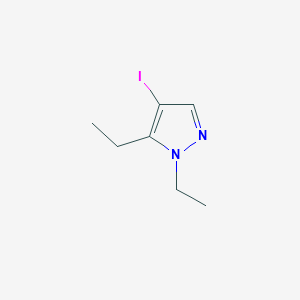

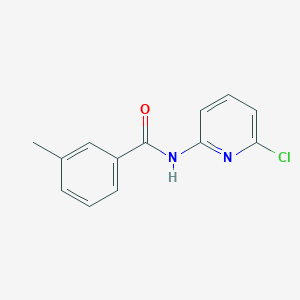

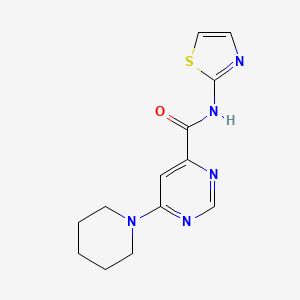

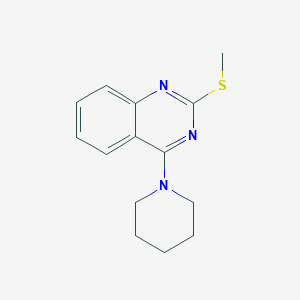

“8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide”, also known as CQ, is a synthetic organic compound. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms . The molecular formula of this compound is C16H12ClN3O2 and it has a molecular weight of 313.74 .

Scientific Research Applications

Antiviral and Antibacterial Agents

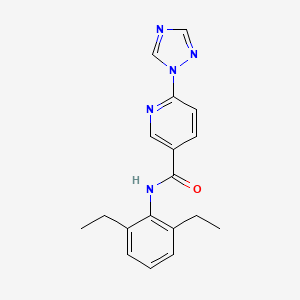

Compounds within the quinoline and quinoxaline families, such as those structurally related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide, have been explored for their antiviral and antibacterial properties. For instance, derivatives of 3-quinoline-carboxamides have demonstrated remarkable anxiolytic properties and potential in treating viral infections, including herpes virus types 1 and 2, and other related viruses (Habernickel, 2002). This highlights the potential of quinoline derivatives in the development of antiviral medications.

Photocatalytic and Magnetic Properties

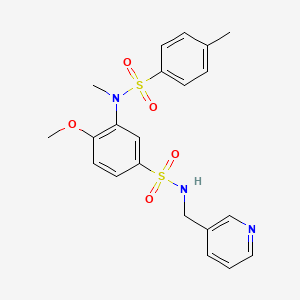

Quinoline-imidazole-monoamide ligands have been used to construct complexes with octamolybdate-based structures, exhibiting electrocatalytic activities and photocatalytic properties. These complexes have applications in the reduction of inorganic substances and oxidation processes, as well as in the degradation of organic dyes, showcasing their potential in environmental remediation and catalysis (Li et al., 2020).

Antimicrobial Activities

The synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest that compounds related to this compound could be potential candidates for developing new antibacterial agents (Idrees et al., 2020).

Antitumor Properties

Research on the synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives via cascade reactions has demonstrated significant antiproliferative properties against cancer cells. Some synthesized 1,8-naphthyridine derivatives were found to have high activities in vitro, indicating the potential of quinoline derivatives in the development of antitumor agents (Fu et al., 2015).

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential in drug design . Therefore, it is likely that “8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide” and similar compounds will continue to be a subject of extensive research in the future.

properties

IUPAC Name |

8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCHSDCSIFVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)

![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)